molecular formula C23H25N5O3 B568731 8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine CAS No. 33120-34-2

8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine

Cat. No.: B568731
CAS No.: 33120-34-2
M. Wt: 419.485
InChI Key: ZTJWKKRYPRUBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine is a synthetic compound known for its complex structure and potential applications in various scientific fields. This compound belongs to the xanthine class, which is characterized by a purine base structure. Xanthines are known for their stimulant effects, primarily due to their action on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 1,3-dimethylxanthine, which serves as the core structure.

    Alkylation: The 1,3-dimethylxanthine undergoes alkylation with 2-(diphenylmethoxy)-N-methylethylamine. This step requires a strong base such as sodium hydride (NaH) to deprotonate the xanthine, making it more nucleophilic.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes:

    Batch Reactors: Using large batch reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH₂) under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced xanthine derivatives.

    Substitution: Formation of substituted xanthine derivatives with new functional groups.

Scientific Research Applications

8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of xanthine derivatives.

    Biology: Investigated for its potential effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another xanthine derivative known for its stimulant effects.

    Theophylline: Used in the treatment of respiratory diseases like asthma.

    Theobromine: Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness

8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to certain receptors or alter its metabolic stability, making it a valuable compound for specialized research applications.

Properties

IUPAC Name

8-[2-benzhydryloxyethyl(methyl)amino]-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-26(22-24-18-20(25-22)27(2)23(30)28(3)21(18)29)14-15-31-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJWKKRYPRUBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N(C)CCOC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.